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molecular formula C9H6BrClN2S B1528983 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline CAS No. 1003043-76-2

6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline

Cat. No. B1528983
M. Wt: 289.58 g/mol
InChI Key: JVOCVKFAENOWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09259426B2

Procedure details

Diisopropylethylamine (0.65 ml, 3.69 mmol) was added to a suspension of 6-bromo-2-(methylthio)-quinazolin-4-ol (500 mg, 1.85 mmol) in POCl3 (6.5 ml). The reaction was heated at reflux for 6 hours and then cooled to room temperature. The POCl3 was removed under reduced pressure. The residue was diluted with EtOAc (30 ml) and poured onto ice. The organic layer was washed twice with brine (2×30 ml), then dried over sodium sulfate and concentrated. The product thus obtained was used without further purification.
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(C(C)C)CC)(C)C.[Br:10][C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[N:17]=[C:16]([S:21][CH3:22])[N:15]=[C:14]2O.O=P(Cl)(Cl)[Cl:26]>>[Br:10][C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[N:17]=[C:16]([S:21][CH3:22])[N:15]=[C:14]2[Cl:26]

Inputs

Step One
Name
Quantity
0.65 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=C2C(=NC(=NC2=CC1)SC)O
Name
Quantity
6.5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The POCl3 was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc (30 ml)
ADDITION
Type
ADDITION
Details
poured onto ice
WASH
Type
WASH
Details
The organic layer was washed twice with brine (2×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product thus obtained
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Name
Type
Smiles
BrC=1C=C2C(=NC(=NC2=CC1)SC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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